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Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1519505

An In-depth Technical Guide to 4-Bromo-2-chloro-3-iodopyridine: A Strategic Synthetic
Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-3-iodopyridine has emerged as a highly valuable, albeit specialized,
building block in modern organic synthesis and medicinal chemistry. Its trifunctionalized
pyridine core, featuring three distinct halogen atoms, offers a platform for complex,
regioselective transformations. This guide provides a comprehensive overview of its core
physicochemical properties, explores the underlying principles of its synthetic utility, delineates
a plausible and detailed synthetic protocol, and discusses its strategic application in the
development of intricate molecular architectures relevant to drug discovery.

Core Physicochemical & Structural Properties

4-Bromo-2-chloro-3-iodopyridine is a solid, polyhalogenated heterocyclic compound.[1] The
precise arrangement of bromine, chlorine, and iodine on the pyridine scaffold is the defining
feature that underpins its synthetic value. The fundamental properties of this molecule are
summarized below.
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Property Value Source(s)

Molecular Weight 318.34 g/mol [1112][3]

Molecular Formula CsH2BrCIIN [1][2][4]

CAS Number 916203-52-6 [1][2][5]
4-bromo-2-chloro-3-

IUPAC Name ) o [1]
iodopyridine

Physical State Solid [1]

Typical Purity >98% [1]
ALKCOVKKTNNOGX-

INChl Key [1]

UHFFFAOYSA-N

Canonical SMILES CIC1=NC=CC(Br)=C1I [1]

The Strategic Rationale: Multi-Halogenation and
Differential Reactivity

The utility of intermediates like 4-bromo-2-chloro-3-iodopyridine is rooted in the differential
reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the
reactivity of C-X bonds typically follows the order C-I > C-Br > C-ClI. This predictable hierarchy
allows for a stepwise and regioselective functionalization of the pyridine ring, which is a
cornerstone of modern synthetic strategy.[6]

e C-lI Bond: The carbon-iodine bond is the most labile and readily undergoes oxidative addition
to a Pd(0) catalyst. This enables selective functionalization at the 3-position under relatively
mild conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the
bromo and chloro substituents untouched.

o C-Br Bond: The carbon-bromine bond is significantly less reactive than the C-I bond but
more reactive than the C-Cl bond. After the initial modification at the iodine-bearing position,
the bromine at the 4-position can be targeted for a second coupling reaction under slightly
more forcing conditions.
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e C-Cl Bond: The carbon-chlorine bond is the most robust, typically requiring specialized
catalysts or harsher reaction conditions for activation. This position can be reserved for a
final transformation or remain as a stable substituent influencing the electronic properties of

the final molecule.

This tiered reactivity transforms 4-bromo-2-chloro-3-iodopyridine from a simple halogenated
heterocycle into a sophisticated synthetic linchpin, enabling the controlled and sequential
assembly of complex, multi-substituted pyridine derivatives.[6][7]
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f Differential Reactivity Workflow
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Caption: Sequential functionalization enabled by differential C-X bond reactivity.
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Plausible Synthesis Protocol via Halogen Dance
Reaction

While proprietary synthesis routes are common, a scientifically sound approach to a related
compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been published, offering a strong
template for a plausible synthesis of the title compound.[8][9] The strategy often involves the
deprotonation of a simpler di-halogenated pyridine followed by a "halogen dance"
rearrangement and subsequent trapping with an iodine electrophile.

Conceptual Two-Step Synthesis Workflow

o Directed ortho-Lithiation and Bromination: Starting from a precursor like 2-chloro-3-
iodopyridine, a strong, sterically hindered base such as Lithium diisopropylamide (LDA) or a
Knochel-Hauser base (TMPMgCI-LiCl) can selectively deprotonate the pyridine ring at the 4-
position. Subsequent quenching with a bromine source (e.g., 1,2-dibromotetrafluoroethane)
would install the bromide.

 lodination: An alternative precursor, such as 4-bromo-2-chloropyridine, could be subjected to
directed lithiation at the 3-position, followed by quenching with an iodine source like
molecular iodine (I2) or N-iodosuccinimide (NIS).

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative, based on established chemical principles for similar
molecules, and must be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize 4-Bromo-2-chloro-3-iodopyridine from 4-bromo-2-chloropyridine.

Materials:

4-Bromo-2-chloropyridine (1.0 equiv)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

2,2,6,6-Tetramethylpiperidine (TMPH) (1.1 equiv)
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e Molecular lodine (I2) (1.2 equiv)

o Saturated aqueous sodium thiosulfate (Na2S20s3)

e Saturated aqueous ammonium chloride (NH4Cl)

o Ethyl acetate

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o Base Preparation (TMPLI): To a flame-dried, three-neck round-bottom flask under an inert
argon atmosphere, add anhydrous THF and 2,2,6,6-tetramethylpiperidine.

o Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add n-butyllithium dropwise via syringe. Allow the solution to stir at -78 °C for 15
minutes, then warm to 0 °C for 20 minutes to ensure complete formation of lithium
tetramethylpiperidide (TMPLI).

o Deprotonation: Re-cool the TMPLI solution to -78 °C.

e Add a solution of 4-bromo-2-chloropyridine in anhydrous THF dropwise to the reaction
mixture. Stir for 90 minutes at -78 °C to ensure complete deprotonation at the 3-position.

« lodination (Quenching): Prepare a solution of molecular iodine in anhydrous THF.

¢ Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the
iodine should dissipate upon addition. Stir for an additional 1 hour at this temperature.

e Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl.

» Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add
ethyl acetate.
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e Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove
excess iodine), water, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

« Purification: Purify the resulting crude solid via column chromatography on silica gel to yield
the final product, 4-bromo-2-chloro-3-iodopyridine.

Tlustrative Synthesis Workflow

Quench with Electrophile ‘Aqueous Workup Extraction & Drying Purification Final Product:
(lodine Solution) (NH4CI, Na2S203) (EtOAc, MgS04) (Column Chromatography) 4-Bromo-2-chloro-3-iodopyridine

Deprotonate Precursor
(4-Bromo-2-chloropyridine)
at-78 °C

Prepare TMPLi Base
(TMPH + n-BuLi in THF)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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